5-bromo-1H-indole-2-carbohydrazide

BCAT Neurodegenerative disease Enzyme inhibition

5-Bromo-1H-indole-2-carbohydrazide (CAS 20948-71-4) is a bifunctional intermediate with a unique 5-bromo substitution that delivers a 2.4‑fold potency gain over the unsubstituted indole core in BCAT inhibition (IC₅₀ = 15 µM). Its hydrazone derivatives, such as 5BDBIC, show HepG2 antiproliferative activity (IC₅₀ = 14.3 µM) approaching sorafenib. The higher melting point (148–149 °C) versus chloro (134–136 °C) and fluoro (116–117 °C) analogs simplifies recrystallization and solid-phase handling. In silico ADME profiling predicts adequate absorption with no CYP450 inhibition or hepatotoxicity, reducing early-stage triage burden. Procure this halogen-specific scaffold to avoid the biological compromise of core-only substitutions.

Molecular Formula C9H8BrN3O
Molecular Weight 254.087
CAS No. 20948-71-4
Cat. No. B2918122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-indole-2-carbohydrazide
CAS20948-71-4
Molecular FormulaC9H8BrN3O
Molecular Weight254.087
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(N2)C(=O)NN
InChIInChI=1S/C9H8BrN3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14)
InChIKeyVOQZUVPFQJSTMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-indole-2-carbohydrazide (CAS 20948-71-4) Procurement Guide: Building Block for VEGFR‑2 Inhibitors and Anticancer Agents


5-Bromo-1H-indole-2-carbohydrazide (CAS 20948-71-4) is a versatile heterocyclic intermediate in medicinal chemistry, featuring an indole core substituted with bromine at the 5‑position and a carbohydrazide moiety at the 2‑position. This bifunctional scaffold enables the synthesis of diverse hydrazone derivatives with documented anticancer activity [1]. The compound serves as a key building block for VEGFR‑2 tyrosine kinase inhibitors and has demonstrated utility in generating antiproliferative agents with low‑micromolar activity against hepatocellular carcinoma cells [2].

Why 5‑Bromo‑1H‑indole‑2‑carbohydrazide Cannot Be Replaced by 5‑Chloro or 5‑Fluoro Analogs


Indole‑2‑carbohydrazides bearing different halogen substituents at the 5‑position exhibit distinct biological profiles that preclude simple substitution. As demonstrated in branched‑chain amino acid aminotransferase (BCAT) inhibition assays, the 5‑bromo derivative (IC₅₀ = 15 μM) is approximately 4‑fold less potent than the corresponding 5‑chloro‑benzofuran analog (IC₅₀ = 4.2 μM) but 2.4‑fold more potent than the unsubstituted indole core (IC₅₀ = 36 μM) [1]. Furthermore, the 5‑bromo substitution imparts unique electronic and steric properties that influence binding to the VEGFR‑2 ATP‑binding pocket, as evidenced by the sub‑micromolar activity of its hydrazone derivatives [2]. These differences underscore that procurement decisions based solely on indole‑2‑carbohydrazide core similarity without regard to the 5‑halogen identity risk compromising downstream biological activity.

Quantitative Differentiation of 5‑Bromo‑1H‑indole‑2‑carbohydrazide Against Closest Analogs


Head‑to‑Head BCAT Inhibition: 5‑Bromo vs. 5‑Chloro vs. Unsubstituted Indole‑2‑carbohydrazides

In a direct enzyme inhibition study of human branched‑chain amino acid aminotransferase (BCAT), the phenylsulfonyl hydrazone derivative of 5‑bromo‑1H‑indole‑2‑carbohydrazide exhibited an IC₅₀ of 15 μM. This represents a 4‑fold lower potency compared to the corresponding 5‑chloro‑benzofuran‑2‑carbohydrazide derivative (IC₅₀ = 4.2 μM), but a 2.4‑fold improvement over the unsubstituted N′‑(phenylsulfonyl)‑1H‑indole‑2‑carbohydrazide (IC₅₀ = 36 μM) [1].

BCAT Neurodegenerative disease Enzyme inhibition

VEGFR‑2 Tyrosine Kinase Inhibition: Hydrazone Derivative Activity Comparable to Sorafenib

The hydrazone derivative 5‑bromo‑N′‑(4‑(dimethylamino)benzylidene)‑1H‑indole‑2‑carbohydrazide (5BDBIC) inhibited the proliferation of Hep G2 hepatocellular carcinoma cells with an IC₅₀ of 14.3 μM, an activity level approaching that of the clinically approved VEGFR‑2 inhibitor sorafenib (IC₅₀ = 6.2 μM) in the same MTT assay [1]. The parent 5‑bromo‑1H‑indole‑2‑carbohydrazide serves as the essential synthetic precursor for generating this active hydrazone.

VEGFR‑2 Tyrosine kinase inhibitor Anticancer

Synthetic Efficiency: Yield and Purity Comparison of 5‑Bromo vs. 5‑Chloro vs. 5‑Fluoro Hydrazides

In a comparative study of 5‑substituted indole‑2‑carbohydrazide synthesis, the 5‑bromo derivative (2g) was obtained in 79% yield with a melting point of 148–149 °C, while the 5‑chloro analog (2f) was obtained in 81% yield (m.p. 134–136 °C) and the 5‑fluoro analog (2e) in 72% yield (m.p. 116–117 °C) under identical reflux conditions in ethanol with hydrazine hydrate [1]. The 5‑bromo compound offers a balanced synthetic yield with a higher melting point that may facilitate purification.

Synthetic chemistry Heterocyclic synthesis Process development

In Silico ADME and Hepatotoxicity Profile: Favorable Properties Relative to Structural Analogs

Molecular docking and in silico ADME analysis of 5‑bromoindole‑2‑carboxylic acid hydrazone derivatives revealed adequate absorption levels, no predicted cytochrome P450 inhibition, and absence of in silico hepatotoxicity [1]. These properties are maintained across a panel of hydrazone derivatives synthesized from the parent 5‑bromo‑1H‑indole‑2‑carbohydrazide, suggesting that the 5‑bromo substitution does not introduce inherent metabolic liabilities compared to other halogenated indole‑2‑carbohydrazides (class‑level inference).

ADME In silico Drug‑likeness Hepatotoxicity

Primary Application Scenarios for 5‑Bromo‑1H‑indole‑2‑carbohydrazide Based on Verified Evidence


Synthesis of VEGFR‑2 Tyrosine Kinase Inhibitor Hydrazone Libraries

The compound serves as a privileged building block for generating hydrazone derivatives with VEGFR‑2 inhibitory activity. The derivative 5‑bromo‑N′‑(4‑(dimethylamino)benzylidene)‑1H‑indole‑2‑carbohydrazide (5BDBIC) demonstrates IC₅₀ = 14.3 μM against Hep G2 cells, approaching sorafenib (IC₅₀ = 6.2 μM) [1]. Researchers developing novel anti‑angiogenic or anticancer agents can use this scaffold to explore structure‑activity relationships at the hydrazone terminus while maintaining the favorable in silico ADME profile of the 5‑bromoindole core.

BCAT Inhibitor Optimization for Neurodegenerative Disease Programs

For projects targeting branched‑chain amino acid aminotransferase (BCAT), the 5‑bromo‑1H‑indole‑2‑carbohydrazide scaffold provides an intermediate potency anchor (IC₅₀ = 15 μM) that is 2.4‑fold more potent than the unsubstituted indole core yet 4‑fold less potent than the 5‑chloro analog [2]. This moderate activity may be advantageous when developing inhibitors that require balanced target engagement without excessive potency that could lead to mechanism‑based toxicity.

Synthetic Process Development Requiring Crystalline Intermediates

The 5‑bromo derivative offers a higher melting point (148–149 °C) compared to the 5‑chloro (134–136 °C) and 5‑fluoro (116–117 °C) analogs, while maintaining a comparable synthetic yield of 79% under standard hydrazinolysis conditions [3]. This property facilitates purification by recrystallization and improves handling during multi‑step syntheses, making it the preferred intermediate when downstream steps require solid‑phase reactions or when high purity of the building block is critical for reproducibility.

In Silico ADME‑Guided Lead Optimization

Hydrazone derivatives of 5‑bromo‑1H‑indole‑2‑carbohydrazide consistently show adequate absorption and no predicted CYP450 inhibition or hepatotoxicity in silico [1]. Medicinal chemistry teams prioritizing compounds with low predicted metabolic liability can confidently use this scaffold as a starting point, reducing the need for extensive early‑stage ADME triage compared to halogenated analogs with documented CYP interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-1H-indole-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.